Lipophilicity Advantage Over Alkyl Analogs
The LogP of 1-propyl-1H-pyrazol-4-amine (free base) is 1.45650, placing its lipophilicity in a range distinct from its closest 1-alkyl analogs. Compared to 1-ethyl-1H-pyrazol-4-amine (LogP 0.0010) and 1-methyl-1H-pyrazol-4-amine (LogP 0.5), the propyl derivative is significantly more lipophilic. It is also more lipophilic than 1-butyl-1H-pyrazol-4-amine (LogP 0.92) . This difference in LogP, a key parameter in drug-likeness and membrane permeability, provides a specific, quantifiable basis for selecting the propyl derivative over other alkyl analogs in structure-activity relationship (SAR) studies.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 1.45650 |
| Comparator Or Baseline | 1-Methyl analog: 0.5; 1-Ethyl analog: 0.0010; 1-Butyl analog: 0.92 |
| Quantified Difference | ~3-fold increase over ethyl, ~60% increase over butyl |
| Conditions | Computed/predicted values; context for SAR studies |
Why This Matters
This quantifiable difference in lipophilicity enables precise tuning of physicochemical properties in drug discovery programs, directly influencing solubility, permeability, and off-target binding profiles.
